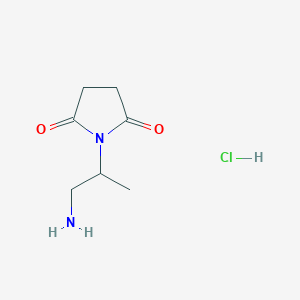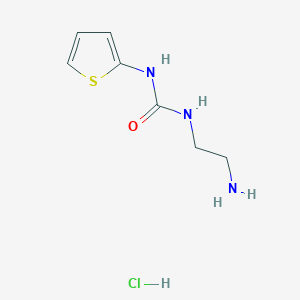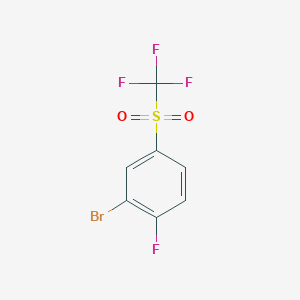
2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H3BrF4O2S It is characterized by the presence of bromine, fluorine, and a trifluoromethylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-fluoro-4-(trifluoromethylsulfonyl)benzene using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylsulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation-reduction reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms, as well as the trifluoromethylsulfonyl group, can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding . These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethylsulfonyl)benzene: Similar structure but lacks the fluorine atom.
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene: Similar structure but has a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene: Similar structure but has a trifluoromethyl group instead of a trifluoromethylsulfonyl group.
Uniqueness
2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the trifluoromethylsulfonyl group. This combination of functional groups imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O2S/c8-5-3-4(1-2-6(5)9)15(13,14)7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIGTGZWWFYULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
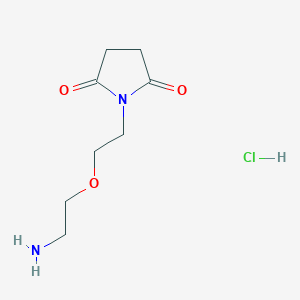
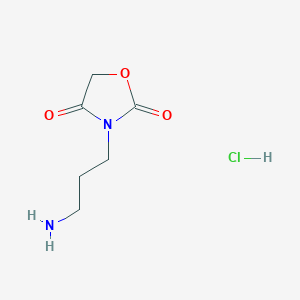


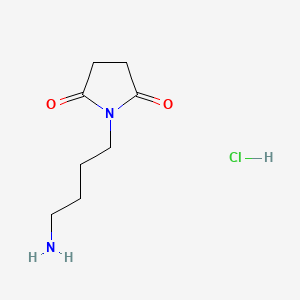
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
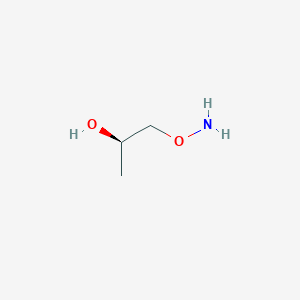
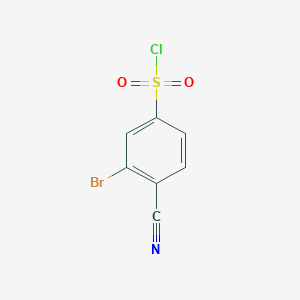
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)


![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
